1-(5-(2-hydroxyphenyl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)butan-1-one
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Description
1-(5-(2-hydroxyphenyl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)butan-1-one is a synthetic compound belonging to the pyrazole class. It has a unique structure that combines hydroxyphenyl and methoxyphenyl groups with a pyrazole backbone, conferring it potential utility across various scientific disciplines.
Synthetic Routes and Reaction Conditions:
The synthesis typically begins with the preparation of 1-(2-hydroxyphenyl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazole using hydrazine hydrate and appropriate aromatic aldehydes through a cyclization reaction.
This intermediate is then subjected to a coupling reaction with butanone under acidic conditions to form the target compound.
Detailed reaction conditions often include controlled temperatures, solvents like ethanol or methanol, and catalysts to enhance reaction efficiency.
Industrial Production Methods:
Scaling up for industrial production involves optimizing the yields through large-scale batch reactions.
The process might include continuous flow methods for better control over reaction parameters and consistent product quality.
Industrial synthesis also involves stringent purification steps using techniques like recrystallization or chromatography to ensure the compound's high purity.
Types of Reactions:
Oxidation: It can undergo oxidative transformations, which might alter the hydroxy or methoxy groups, leading to new derivatives.
Reduction: Reduction reactions can modify the pyrazole ring or the carbonyl group, potentially yielding various alcohol derivatives.
Substitution: The hydroxy and methoxy groups offer sites for nucleophilic or electrophilic substitution, allowing for structural modifications.
Common Reagents and Conditions:
Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reducing agents such as sodium borohydride or lithium aluminium hydride.
Substitution reactions often use halogens or other nucleophiles under both acidic and basic conditions.
Major Products:
Oxidized derivatives featuring quinones or epoxides.
Reduced products including alcohols or alkanes.
Substituted variants with halogens, amines, or additional hydroxy or methoxy groups.
Chemistry:
This compound serves as a key intermediate in synthesizing more complex organic molecules.
It is used in studying reaction mechanisms and exploring new synthetic methodologies.
Biology:
Researchers investigate its potential biological activity, including anti-inflammatory, antioxidant, or antimicrobial properties.
It may be used as a scaffold for developing new pharmaceutical agents.
Medicine:
Its derivatives are studied for their potential therapeutic effects, such as anticancer or antiviral activities.
It acts as a lead compound for designing new drugs with enhanced efficacy and reduced side effects.
Industry:
The compound is a precursor in producing specialty chemicals.
It finds applications in materials science, particularly in creating functional polymers or coatings.
Molecular Targets and Pathways:
The compound may interact with specific enzymes or receptors, altering their activity and influencing biological pathways.
For example, its structural features allow it to inhibit certain kinases or bind to hormone receptors, modulating cellular processes.
Mechanistic Insights:
Studies often explore how the compound disrupts normal cellular functions, leading to its biological effects.
Advanced techniques like molecular docking and spectroscopy provide insights into its binding interactions and conformational changes upon binding.
Comparison with Similar Compounds
1-(5-(2-hydroxyphenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl)butan-1-one
1-(5-(4-methoxyphenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl)butan-1-one
3,5-diphenyl-4,5-dihydro-1H-pyrazole
This compound’s versatility and unique structure make it an important focus in various research domains, offering valuable insights and potential advancements in science and technology.
Properties
IUPAC Name |
1-[3-(2-hydroxyphenyl)-5-(4-methoxyphenyl)-3,4-dihydropyrazol-2-yl]butan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O3/c1-3-6-20(24)22-18(16-7-4-5-8-19(16)23)13-17(21-22)14-9-11-15(25-2)12-10-14/h4-5,7-12,18,23H,3,6,13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GMHVGTCGMOWSAV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)N1C(CC(=N1)C2=CC=C(C=C2)OC)C3=CC=CC=C3O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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